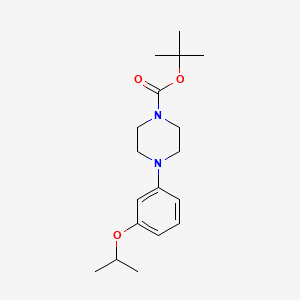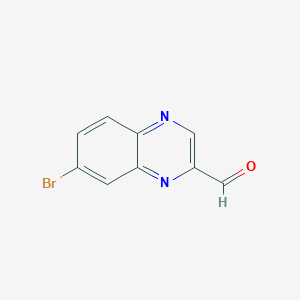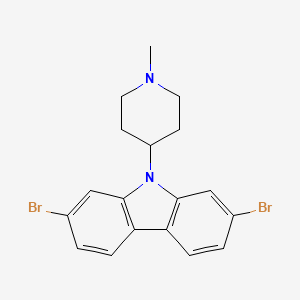
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and significant morphological stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method involves the use of 4,4’-dibromobiphenyl as a starting material, which undergoes nitration and subsequent reduction to form 2,7-dibromocarbazole .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using suitable reagents and conditions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents and organolithium compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various functionalized carbazole derivatives .
Scientific Research Applications
Chemistry:
In chemistry, 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Carbazole derivatives have been studied for their anti-inflammatory, antitumor, and antimicrobial properties . The presence of the 1-methylpiperidin-4-yl group may enhance the biological activity of the compound .
Industry:
In industry, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole involves its interaction with specific molecular targets and pathways. In biological systems, carbazole derivatives can inhibit various enzymes and signaling pathways, leading to their observed biological effects . For example, some carbazole derivatives have been shown to inhibit the p38 MAPK signaling pathway, which is involved in inflammation and cancer .
Comparison with Similar Compounds
2,7-Dibromo-9H-carbazole: This compound is similar in structure but lacks the 1-methylpiperidin-4-yl group.
2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole: This compound has a longer alkyl chain compared to 2,7-Dibromo-9-(1-methylpiperidin-4-yl)carbazole.
Uniqueness:
The presence of the 1-methylpiperidin-4-yl group in this compound enhances its solubility and potentially its biological activity compared to other similar compounds . This makes it a unique and valuable compound for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C18H18Br2N2 |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
2,7-dibromo-9-(1-methylpiperidin-4-yl)carbazole |
InChI |
InChI=1S/C18H18Br2N2/c1-21-8-6-14(7-9-21)22-17-10-12(19)2-4-15(17)16-5-3-13(20)11-18(16)22/h2-5,10-11,14H,6-9H2,1H3 |
InChI Key |
QGALOKZZOGRAGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


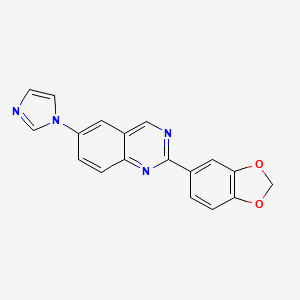
![2-Methyl-2-propanyl 2-({2-[(6-{[(benzyloxy)carbonyl]amino}-1-methoxy-1-oxo-2-hexanyl)carbamoyl]-2,3-dihydro-1H-indol-1-yl}carbonyl)-1-indolinecarboxylate](/img/structure/B13885111.png)
![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
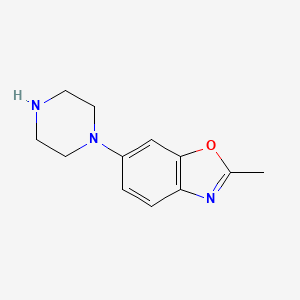
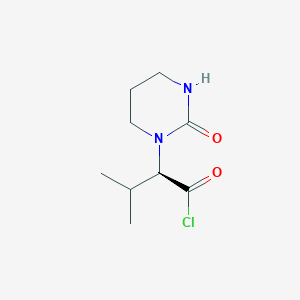
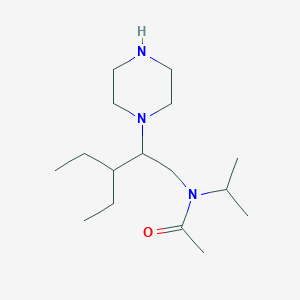
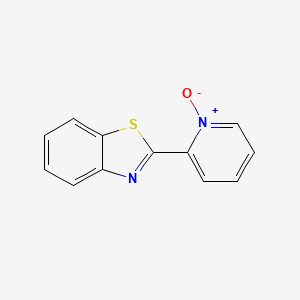
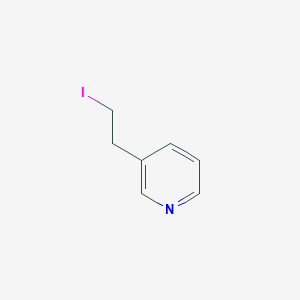

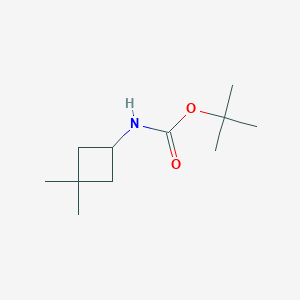
![(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13885162.png)
